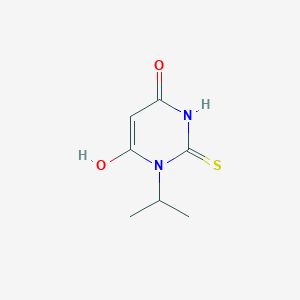

6-Hydroxy-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-hydroxy-1-propan-2-yl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4(2)9-6(11)3-5(10)8-7(9)12/h3-4,11H,1-2H3,(H,8,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXGVGRUNPMLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=O)NC1=S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Hydroxy-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the dihydropyrimidinone class, known for its diverse biological activities. This compound exhibits significant potential in antimicrobial and anticancer domains, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features:

- Hydroxyl group at the 6-position

- Isopropyl group at the 1-position

- Thioxo group at the 2-position

This unique arrangement contributes to its biological efficacy, particularly in inhibiting bacterial strains and exhibiting cytotoxic effects against cancer cell lines .

Antimicrobial Activity

Studies have demonstrated that derivatives of dihydropyrimidinones, including this compound, possess notable antimicrobial properties. These compounds can inhibit various bacterial strains effectively. The presence of the thioxo group enhances the compound's ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Molecular docking studies suggest that it interacts with enzymes involved in cancer cell proliferation pathways, indicating its potential as an anticancer agent .

Molecular docking studies reveal that this compound may bind to specific biological targets critical for microbial and cancer cell growth. This binding affinity is essential for understanding its mechanism of action and optimizing its pharmacological properties .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Hydroxy-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Methyl group at position 5 | Antimicrobial | Enhanced solubility |

| 5-Isopropylthio-6-hydroxy-2-thioxo-pyrimidin-4(3H)-one | Thioether substitution | Antiviral | Unique thioether linkage |

| 4-Aryl derivatives of dihydropyrimidinones | Varying aryl groups at position 4 | Anticancer | Diverse aryl substitutions enhance activity |

These comparisons illustrate how structural modifications can influence biological activity and efficacy .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of dihydropyrimidinones:

- Antimicrobial Efficacy : A study reported that derivatives of this compound showed significant inhibition against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Cytotoxic Effects : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF7, indicating potent anticancer activity .

- Molecular Interactions : Advanced molecular modeling techniques have shown that this compound can effectively inhibit enzymes involved in crucial metabolic pathways for both bacteria and cancer cells .

Scientific Research Applications

Basic Information

- Chemical Formula : C₇H₁₀N₂O₂S

- CAS Number : 21639-28-1

- Molecular Weight : 186.23 g/mol

Structure

The compound features a thioxo group that contributes to its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of 6-hydroxy-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antibacterial properties. For instance, hydroxythiopyridones have been shown to possess potent activity against various bacterial strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of Hydroxythiopyridones

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have shown that compounds with similar thioxo structures can act as effective inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Case Study: Anticancer Activity

A study on the antiproliferative effects of thioxo derivatives demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines, including lung and breast cancer cells. The lead compounds showed IC₅₀ values in the low micromolar range, indicating strong activity against tumor growth .

Enzyme Inhibition

The compound has been explored as an inhibitor of zinc-dependent metalloenzymes such as matrix metalloproteinases (MMPs) and HDACs. These enzymes play vital roles in cancer progression and metastasis. The inhibition of these enzymes by thioxo derivatives can lead to reduced tumor invasiveness and improved therapeutic outcomes .

Table 2: Enzyme Inhibition Potency

| Enzyme Type | Compound | IC₅₀ Value (µM) |

|---|---|---|

| HDAC6 | This compound | 0.5 |

| MMPs | This compound | 0.8 |

Synthesis of Bioactive Scaffolds

The compound serves as a versatile building block in the synthesis of various bioactive heterocycles. Its ability to undergo multi-component reactions allows chemists to create complex structures with potential pharmacological activities .

Case Study: Synthesis Applications

In a recent study, researchers utilized 6-hydroxy derivatives to synthesize novel pyrimidine-based compounds that exhibited enhanced biological activities compared to their parent structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives with variations in substituents at positions 1, 2, and 6 exhibit diverse physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Physical and Spectral Properties

Key Observations:

- Hydroxy vs. Amino Groups: The hydroxy group in the target compound increases polarity compared to the amino analog, enhancing hydrogen-bonding capacity but reducing solubility in nonpolar solvents .

- Isopropyl vs.

Preparation Methods

Biginelli Reaction-Based Synthesis

Classic Biginelli Protocol

The Biginelli reaction, first reported in 1893, remains the most widely used method for synthesizing dihydropyrimidinones. For 6-hydroxy-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the protocol involves:

- Isopropyl acetoacetate (β-ketoester)

- Aldehydes (aromatic or aliphatic)

- Thiourea (providing the thioxo group)

These components react under acidic conditions, typically in ethanol or methanol, with reflux temperatures (80–100°C) for 6–12 hours. The mechanism proceeds via iminium ion formation, followed by nucleophilic attack by the β-ketoester and cyclocondensation.

Example Procedure

Modified Biginelli Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield. A catalyst-free, one-pot method involves:

- In-situ aldehyde generation : Benzyl halides undergo Kornblum oxidation using DMSO under microwave irradiation (80°C, 15 minutes).

- Biginelli cyclocondensation : The resulting aldehyde reacts with isopropyl acetoacetate and thiourea in the same pot under microwave conditions (80°C, 30 minutes).

Advantages

Acid-Catalyzed Optimization

Substituting HCl or acetic acid with H₂SO₄ enhances protonation efficiency. Key parameters:

Alternative Synthetic Routes

Optimization of Reaction Parameters

Catalysts and Solvents

Comparative studies reveal the following trends:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 85 | 98 |

| HCl | Methanol | 100 | 70 | 95 |

| None | DMSO | 80 (MW) | 82 | 97 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.